molecular formula CH6N6O5 B14250391 2-Amino-1-nitroguanidine;nitric acid CAS No. 187227-89-0

2-Amino-1-nitroguanidine;nitric acid

Katalognummer: B14250391
CAS-Nummer: 187227-89-0
Molekulargewicht: 182.10 g/mol
InChI-Schlüssel: FMAXRAJQUCPQHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-nitroguanidine;nitric acid is a high-energy nitrogen-rich compound known for its good detonation properties and low sensitivities. It has a central carbon atom with three small groups around it, including an amino group, a hydrazine group, and a nitroxyl group

Vorbereitungsmethoden

The synthesis of 2-Amino-1-nitroguanidine typically involves the hydrazinolysis of nitroguanidine. This process can be carried out by reacting nitroguanidine with hydrazine under controlled conditions . The compound can also be protonated by strong mineral acids or acidic heterocycles to form various salts, such as nitrate and perchlorate salts . Industrial production methods often involve the use of nitric acid and other reagents to achieve the desired product.

Analyse Chemischer Reaktionen

2-Amino-1-nitroguanidine undergoes various types of chemical reactions, including:

    Reduction Reactions: These reactions involve the reduction of the nitro group to form different products.

    Acylation Reactions: The compound can react with acylating agents to form acylated derivatives.

    Salification Reactions: It can form salts with various acids.

    Coordination Reactions: The compound can coordinate with metal ions to form complexes.

    Aldimine Condensation Reactions: It can undergo condensation reactions with aldehydes to form aldimines.

    Cyclization Reactions: The compound can cyclize to form ring structures.

    Azide Reactions: It can react with azides to form azido derivatives.

Common reagents used in these reactions include reducing agents, acylating agents, acids, metal salts, aldehydes, and azides

Wissenschaftliche Forschungsanwendungen

2-Amino-1-nitroguanidine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-1-nitroguanidine involves its ability to undergo various chemical reactions, leading to the formation of energetic materials. The molecular targets and pathways involved in these reactions include the reduction of the nitro group, coordination with metal ions, and the formation of salts and complexes .

Vergleich Mit ähnlichen Verbindungen

2-Amino-1-nitroguanidine is unique due to its simple molecular structure and high reactivity. Similar compounds include:

These compounds share similar properties but differ in their molecular structures and specific applications.

Eigenschaften

CAS-Nummer

187227-89-0

Molekularformel

CH6N6O5

Molekulargewicht

182.10 g/mol

IUPAC-Name

2-amino-1-nitroguanidine;nitric acid

InChI

InChI=1S/CH5N5O2.HNO3/c2-1(4-3)5-6(7)8;2-1(3)4/h3H2,(H3,2,4,5);(H,2,3,4)

InChI-Schlüssel

FMAXRAJQUCPQHD-UHFFFAOYSA-N

Kanonische SMILES

C(=NN)(N)N[N+](=O)[O-].[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.